molecular formula C12H9ClN2O3 B1472297 3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid CAS No. 1518933-14-6

3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid

Cat. No.: B1472297
CAS No.: 1518933-14-6
M. Wt: 264.66 g/mol
InChI Key: ZKJIWRWENVJUSQ-UHFFFAOYSA-N
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Description

3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H9ClN2O3 and its molecular weight is 264.66 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, leading to changes in cellular redox states . Additionally, this compound can bind to specific protein receptors, influencing signal transduction pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can inhibit cell proliferation by downregulating the expression of oncogenes and upregulating tumor suppressor genes . Furthermore, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and RNA, leading to changes in gene expression . Additionally, it can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . This compound can also induce post-translational modifications of proteins, affecting their function and stability .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its biochemical properties and efficacy . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause sustained changes in cellular function, such as prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in oxidative phosphorylation and glycolysis . This compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and energy production . Additionally, it can modulate the activity of enzymes involved in detoxification processes, such as cytochrome P450 .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation.

Properties

IUPAC Name

3-chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c1-18-8-4-2-3-7(5-8)10-6-9(12(16)17)11(13)15-14-10/h2-6H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJIWRWENVJUSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(C(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.